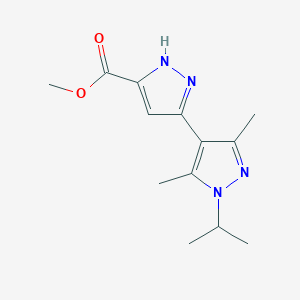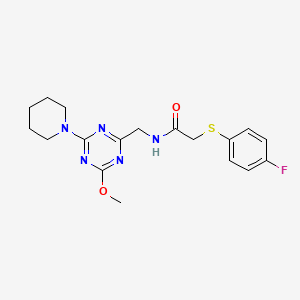
1-(3,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as DMPO, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DMPO is a pyrrolidine derivative that exhibits unique properties, making it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-(3,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood, but it is believed to act through the scavenging of free radicals and the inhibition of reactive oxygen species. This compound has been shown to possess a high affinity for free radicals, making it an effective antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as herbicidal and fungicidal properties. This compound has also been shown to possess unique optical and electronic properties, making it a potential candidate for use in electronic devices and sensors.
実験室実験の利点と制限
The advantages of using 1-(3,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in lab experiments include its high yield, purity, and efficiency in synthesis, as well as its unique properties that make it a promising candidate for various applications. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for 1-(3,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one research, including:
1. Further investigation into the mechanism of action of this compound to fully understand its potential applications in various fields.
2. Development of new synthesis methods to improve yield, purity, and efficiency.
3. Exploration of this compound's potential as a treatment for various diseases, including cancer, Alzheimer's, and Parkinson's.
4. Investigation of this compound's potential as a crop protection agent.
5. Exploration of this compound's potential as a material for electronic devices and sensors.
In conclusion, this compound is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound possesses unique properties that make it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
1-(3,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization and oxidation to yield the final product. The synthesis of this compound has been optimized to improve yield, purity, and efficiency, making it a viable option for large-scale production.
科学的研究の応用
1-(3,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agrochemicals, this compound has been shown to possess herbicidal and fungicidal properties, making it a potential candidate for use in crop protection. In materials science, this compound has been shown to possess unique optical and electronic properties, making it a potential candidate for use in electronic devices and sensors.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-4-10(2)6-13(5-9)18-8-12(7-14(18)19)15-16-11(3)17-20-15/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLENNKAYYAMVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide](/img/structure/B2998636.png)

methanone](/img/structure/B2998640.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)
![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)
![N-{[2-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B2998647.png)

![1-[2-(3-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2998650.png)
![2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2998651.png)
